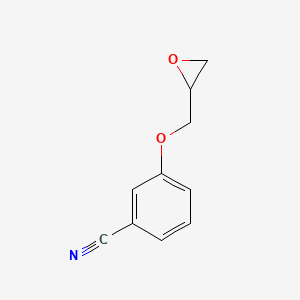

3-(2,3-Epoxypropoxy)benzonitrile

Description

3-(2,3-Epoxypropoxy)benzonitrile is an aromatic compound featuring a benzonitrile core (a benzene ring with a cyano substituent) and a 2,3-epoxypropoxy group at the 3-position. The epoxy group introduces high reactivity, enabling participation in ring-opening reactions, while the nitrile group contributes to electron-withdrawing effects, influencing the compound’s electronic and steric properties. This structure makes it valuable in synthetic chemistry, particularly in materials science and pharmaceutical intermediates, though direct applications of this specific compound are less documented in the provided evidence.

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-(oxiran-2-ylmethoxy)benzonitrile |

InChI |

InChI=1S/C10H9NO2/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-4,10H,6-7H2 |

InChI Key |

FUOQXXYHUOKXCY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

[3-(2,3-Epoxypropoxy)propyl]trimethoxysilane

- Structure : Contains a 2,3-epoxypropoxy group linked to a propyl chain bound to a trimethoxysilane moiety.

- Key Differences : The silane group replaces the benzonitrile core, shifting applications toward surface functionalization (e.g., glass modification) rather than electronic or medicinal uses .

- Reactivity: The epoxy group facilitates covalent bonding with nucleophiles (e.g., amines), a trait shared with 3-(2,3-Epoxypropoxy)benzonitrile. However, the silane group enables hydrolysis and adhesion to inorganic surfaces, which is absent in the target compound.

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile

- Structure: A benzonitrile derivative with complex substituents, including phenoxazine and carbazole moieties.

- Key Differences : The bulky aromatic substituents enhance π-conjugation, making this compound suitable for OLEDs as a thermally activated delayed fluorescence (TADF) material. In contrast, this compound lacks extended conjugation, limiting its optoelectronic utility .

2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile

- Structure : Features bromo and trifluoroethoxy substituents on the benzonitrile ring.

- Key Differences : The electron-withdrawing trifluoroethoxy and bromo groups increase chemical inertness compared to the reactive epoxypropoxy group. This compound is prioritized in agrochemical research due to its stability and halogen-driven bioactivity .

Physical and Chemical Properties

| Property | This compound | [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane | 2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile |

|---|---|---|---|

| Solubility | Polar aprotic solvents | Hydrophobic (toluene) | Low polarity solvents |

| Thermal Stability | Moderate (epoxy decomposition) | High (silane backbone) | High (halogen stabilization) |

| Reactivity | High (epoxy ring-opening) | Moderate (silane hydrolysis) | Low (inert substituents) |

Preparation Methods

Synthesis of 3-Allyloxybenzonitrile

The precursor 3-allyloxybenzonitrile is synthesized via nucleophilic substitution between 3-hydroxybenzonitrile and allyl bromide. In the presence of a base such as potassium carbonate, the hydroxyl group is deprotonated, enabling nucleophilic attack on the allyl bromide’s electrophilic carbon. Typical reaction conditions involve refluxing in acetone at 60–80°C for 6–12 hours, yielding 85–92% of the intermediate.

Epoxidation Reaction

The allyl ether intermediate undergoes epoxidation using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with a tungsten-based catalyst. For instance, m-CPBA in dichloromethane at 0–5°C selectively epoxidizes the double bond, achieving 75–80% conversion to 3-(2,3-Epoxypropoxy)benzonitrile. Alternatively, hydrogen peroxide with sodium tungstate and phase-transfer catalysts (e.g., methyltrioctylammonium chloride) enhances reaction rates, reducing epoxidation time to 2–4 hours.

Nucleophilic Substitution with Epichlorohydrin

A direct route involves reacting 3-hydroxybenzonitrile with epichlorohydrin under alkaline conditions. This one-step method leverages the nucleophilic displacement of chlorine in epichlorohydrin by the phenoxide ion.

Reaction Mechanism and Conditions

In a typical procedure, 3-hydroxybenzonitrile is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with sodium hydroxide to generate the phenoxide ion. Epichlorohydrin is added dropwise at 50–60°C, facilitating the substitution reaction. The epoxy ring remains intact due to the mild basic conditions, yielding 70–78% of the target compound.

Catalytic Enhancements

The addition of quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer catalysts improves reaction efficiency by shuttling the phenoxide ion into the organic phase. This modification increases yields to 85–90% while reducing reaction times by 30–40%.

Glycidylation of 3-Hydroxybenzonitrile

Glycidylation employs glycidylating agents such as glycidyl tosylate or glycidyl methacrylate to introduce the epoxypropoxy group. This method avoids the use of epichlorohydrin, reducing halogenated byproducts.

Glycidyl Tosylate Route

3-Hydroxybenzonitrile reacts with glycidyl tosylate in the presence of a base (e.g., triethylamine) at 80–90°C. The tosylate group acts as a leaving group, enabling nucleophilic attack by the phenoxide ion. Yields range from 65–72%, with purity exceeding 95% after column chromatography.

Solvent and Temperature Optimization

Using toluene as a solvent at reflux temperatures (110–120°C) enhances reaction kinetics, achieving 80–85% yield within 4–6 hours. However, higher temperatures risk epoxy ring opening, necessitating precise thermal control.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for each method, including yields, reaction times, and scalability:

| Method | Key Reagents | Temperature Range | Yield (%) | Scalability |

|---|---|---|---|---|

| Epoxidation | m-CPBA, H₂O₂/WO₄²⁻ | 0–25°C | 75–85 | Moderate |

| Nucleophilic Substitution | Epichlorohydrin, NaOH | 50–60°C | 70–90 | High |

| Glycidylation | Glycidyl tosylate, Et₃N | 80–120°C | 65–85 | Low |

Key Findings :

-

The nucleophilic substitution route offers the highest scalability and yield, making it industrially preferred.

-

Glycidylation minimizes halogenated waste but requires costly reagents and purification steps.

-

Epoxidation provides moderate yields but is limited by oxidative byproducts.

Industrial-Scale Process Optimization

Continuous Flow Reactors

Recent advancements utilize continuous flow systems for nucleophilic substitution reactions. By maintaining precise temperature control (55±2°C) and residence times of 10–15 minutes, these systems achieve 92–95% conversion with minimal side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.